2,3,4,5-Tetraphenylpyrylium

Description

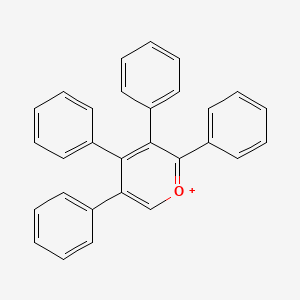

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H21O+ |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

2,3,4,5-tetraphenylpyrylium |

InChI |

InChI=1S/C29H21O/c1-5-13-22(14-6-1)26-21-30-29(25-19-11-4-12-20-25)28(24-17-9-3-10-18-24)27(26)23-15-7-2-8-16-23/h1-21H/q+1 |

InChI Key |

GYAAAZMBNHWTSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C[O+]=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Synonyms |

2,3,4,5-tetraphenylpyrylium |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4,5 Tetraphenylpyrylium

Classical Approaches

The traditional syntheses of pyrylium (B1242799) salts, including 2,3,4,5-tetraphenylpyrylium, have long relied on condensation and dehydrocyclization reactions. These methods, while established, often form the foundation for more modern synthetic innovations.

Condensation Reactions with Carbonyl Compounds

One of the most fundamental methods for constructing the pyrylium ring system involves the acid-catalyzed condensation of carbonyl compounds. magritek.comtransformationtutoring.comvanderbilt.edu This approach typically utilizes a 1,5-dicarbonyl compound or precursors that can generate this intermediate in situ. For the synthesis of tetra- and tri-substituted pyrylium salts, the reaction of an acetophenone (B1666503) derivative with a chalcone (B49325) derivative in the presence of an acid is a common strategy. nih.gov The reaction proceeds through the formation of a 1,5-diketone intermediate, which then undergoes dehydrocyclization to yield the pyrylium salt. unlv.edu

A notable example is the reaction between an acetophenone and a chalcone in the presence of an acid like tetrafluoroboric acid (HBF₄). This method allows for the synthesis of both symmetrical and unsymmetrical triarylpyryliums. nih.gov

| Reactant 1 | Reactant 2 | Acid Catalyst | Product | Reference |

| Acetophenone | Chalcone | HBF₄·Et₂O | Triarylpyrylium tetrafluoroborate (B81430) | nih.gov |

| para-Substituted Acetophenone | para-Substituted Benzaldehyde (B42025) | Tosic Acid | 2,4,6-Tris(4-substituted phenyl)pyrylium tosylate | unlv.edu |

Dehydrocyclization Routes

Dehydrocyclization is another classical and effective route for the formation of pyrylium salts. This process often involves the cyclization of a 1,5-diketone, which can be prepared separately or generated in situ. The subsequent removal of a hydride ion, typically facilitated by an acid and an oxidizing agent (or the acid itself acting as the oxidant), leads to the aromatic pyrylium ring.

For instance, the one-pot reaction of a trans-chalcone and a 1,5-diketone can be formed in the presence of tosic acid, which then undergoes dehydrocyclization to form the pyrylium salt. unlv.edu While two-step methods of isolating the diketone first often give better yields, the one-pot approach offers procedural simplicity. unlv.edu

Modern and Advanced Synthetic Strategies

More recent synthetic efforts have focused on developing more efficient, versatile, and sometimes novel routes to this compound and related derivatives. These include oxygen insertion reactions, metal-catalyzed protocols, and multi-component syntheses.

Oxygen Insertion Reactions from Cyclopentadiene (B3395910) Precursors

A novel and fascinating approach to synthesizing tetraphenylpyrylium salts involves the direct insertion of an oxygen atom into a cyclopentadiene ring. Specifically, 1,2,3,4-tetraphenylcyclopentadiene can be oxidized by molecular oxygen in an acidic solution to afford the this compound cation. researchgate.net This reaction represents a unique one-step transformation of a five-membered carbocyclic ring into a six-membered oxygen-containing heterocyclic aromatic system. researchgate.net

This method has been used to prepare this compound perchlorate (B79767). researchgate.net The presence of silver(I) perchlorate has also been shown to facilitate the formation of phenyl-substituted pyrylium cations from phenyl-substituted cyclopentadienes through oxygen insertion. researchgate.net

| Precursor | Reagents | Product | Reference |

| 1,2,3,4-Tetraphenylcyclopentadiene | O₂, Acidic Solution | This compound cation | researchgate.net |

| Phenyl-substituted cyclopentadienes | Silver(I) perchlorate | Phenylated pyrylium cations | researchgate.net |

Metal-Catalyzed Synthetic Protocols

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the preparation of pyrylium salts is no exception. mdpi.comnih.govuwindsor.ca While specific examples for the direct metal-catalyzed synthesis of this compound are not extensively detailed in the provided context, the general principles of metal-catalyzed cross-coupling and cyclization reactions are applicable. For instance, palladium-catalyzed reactions are widely used for the formation of C-C and C-heteroatom bonds, which could be adapted for the construction of the pyrylium ring from appropriate precursors. mdpi.comnih.gov

Metal catalysts can also be employed in dehydrocyclization reactions, offering milder conditions and potentially higher selectivity compared to classical methods. nih.gov For example, various platinum and gold catalysts have been used in the synthesis of other N-heterocycles via dehydrocyclization. nih.gov

Multi-Component and One-Pot Syntheses

To enhance synthetic efficiency and reduce waste, multi-component and one-pot syntheses have gained significant attention. These strategies involve the combination of three or more starting materials in a single reaction vessel to form a complex product, or the sequential addition of reagents to a single pot to avoid intermediate purification steps.

The synthesis of pyrylium salts can be achieved in a one-pot fashion by reacting, for example, a para-substituted benzaldehyde and a para-substituted acetophenone with a condensing agent like tosic acid. unlv.edu This approach, while convenient, sometimes results in lower yields compared to stepwise procedures. unlv.edu Flow chemistry has also been applied to the synthesis of pyrylium salts, allowing for rapid and efficient production. nih.gov For example, a telescoped flow synthesis can be envisioned where the initial formation of the pyrylium salt is immediately followed by reaction with an amine to produce pyridinium (B92312) salts. nih.gov Such one-pot procedures are attractive for their operational simplicity and potential for automation. beilstein-journals.org

Precursor Chemistry and Substrate Scope in this compound Synthesis

In chemical synthesis, a precursor is a compound that participates in a reaction to produce another compound. wikipedia.org The study of precursor chemistry is fundamental to understanding how the choice of starting materials and reagents influences the formation and yield of the desired product. For the synthesis of this compound, the precursor chemistry is distinct from the more common methods used for other isomers, such as 2,4,6-triarylpyrylium salts, which are often formed via condensation reactions of acetophenones and benzaldehydes or chalcones. mdpi.comunlv.edu

A significant synthetic route for this compound relies on the structural transformation of a cyclopentadiene derivative. researchgate.netrsc.org Detailed research has shown that phenyl-substituted cyclopentadienes can be converted into phenylated pyrylium cations through the insertion of an oxygen atom into the cyclopentadiene ring. researchgate.net

A primary and effective precursor for this transformation is 1,2,3,4-tetraphenylcyclopentadiene . rsc.org The synthesis involves a facile C–C bond cleavage of the cyclopentadiene ring, which is assisted by an oxidizing agent. researchgate.netresearchgate.net Specifically, the reaction can be carried out by stirring 1,2,3,4-tetraphenylcyclopentadiene with ferric chloride (FeCl₃·6H₂O) in a solvent mixture at room temperature. rsc.org This process results in the formation of This compound tetrachloroferrate . rsc.org The initial tetrachloroferrate salt can then undergo an anion exchange reaction, for instance with a perchlorate source, to yield other corresponding pyrylium salts like This compound perchlorate . rsc.org Another reported method involves the oxidation of substituted cyclopentadienes using molecular oxygen in an acidic solution to afford the corresponding pyrylium cations. researchgate.net

The substrate scope of this synthetic methodology has been explored, demonstrating its versatility in producing a range of substituted pyrylium salts by varying the substitution pattern on the cyclopentadiene precursor. rsc.org This highlights that the C-C bond cleavage strategy is not limited to a single compound but can be applied to a broader class of precursors. researchgate.net The findings indicate that the number and position of phenyl groups on the cyclopentadiene ring directly determine the structure of the resulting pyrylium salt. rsc.org

Table 1: Substrate Scope of Substituted Cyclopentadienes in Pyrylium Salt Synthesis via C-C Bond Cleavage. rsc.org

| Precursor Compound | Resulting Pyrylium Cation | Yield of Tetrachloroferrate Salt |

|---|---|---|

| 1,2,3,4-Tetraphenylcyclopentadiene | This compound | 59.5% |

| 1,2,3,4,5-Pentaphenylcyclopentadiene | 2,3,4,5,6-Pentaphenylpyrylium | 56.7% |

This data demonstrates that the ferric chloride-assisted ring-opening reaction is a viable method for synthesizing highly substituted pyrylium salts from corresponding poly-phenylated cyclopentadiene precursors. rsc.org

Reactivity and Transformation Pathways of the 2,3,4,5 Tetraphenylpyrylium Cation

Nucleophilic Reactivity

The core of the 2,3,4,5-tetraphenylpyrylium cation's chemistry lies in its reactions with nucleophiles. The positively charged oxygen atom strongly activates the ring, particularly at the α (2,6) and γ (4) positions, making them prime targets for nucleophilic attack. These reactions can proceed through several pathways, including ring-opening and ring transformation, leading to the formation of new heterocyclic and carbocyclic systems.

Ring-Opening Pathways, Including ANRORC Mechanisms

The interaction of the this compound cation with certain nucleophiles can lead to the opening of the pyrylium (B1242799) ring. A key mechanism in this class of reactions is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway is particularly relevant in the transformation of heterocyclic compounds. wikipedia.org

In the context of pyrylium salts, the ANRORC mechanism typically begins with the nucleophilic addition at an α-position (C-2 or C-6) of the pyrylium ring. This initial addition disrupts the aromaticity and forms an unstable 2H-pyran intermediate. Subsequent ring opening of this intermediate generates a 1,5-dicarbonyl compound. This open-chain species can then undergo intramolecular cyclization and elimination to form a new ring system.

For instance, the reaction of 2,4,6-trisubstituted pyrylium salts with nucleophiles like hydroxide (B78521) or cyanide ions often proceeds through a ring-opened intermediate. researchgate.net While specific studies detailing the ANRORC mechanism for the this compound cation are not abundant, the general principles observed with other pyrylium salts are applicable. The reaction with hydroxide ions, for example, leads to the formation of a stable pseudobase, a 1,5-enedione, through ring cleavage.

The ANRORC mechanism is a powerful tool for the synthesis of complex molecules, as it allows for the transformation of one heterocyclic system into another, often with the incorporation of atoms from the nucleophile into the new ring. wikipedia.org

Transformations to Nitrogen-Containing Heterocycles

One of the most significant applications of this compound and other pyrylium salts is their conversion into nitrogen-containing heterocycles. This is typically achieved by reaction with ammonia (B1221849) or primary amines.

The reaction of the this compound cation with primary amines provides a direct route to the corresponding N-substituted pyridinium (B92312) salts. rsc.orgtemple.edu In this reaction, the amine acts as a nucleophile, attacking the pyrylium ring, which ultimately leads to the replacement of the oxygen atom by the nitrogen atom of the amine. This transformation is a cornerstone in the synthesis of a wide variety of pyridinium salts with diverse substitution patterns. rsc.org

Alkyl and aryl amines readily react with this compound tetrafluoroborate (B81430) to yield the corresponding pyridinium salts in good yields. rsc.org This reaction is a key step in a three-step process for the reductive deamination of primary amines. rsc.org The general applicability of this reaction makes the this compound cation a valuable reagent for this purpose.

Table 1: Synthesis of Pyridinium Salts from this compound Tetrafluoroborate and Various Amines rsc.org

| Amine | Product | Average Yield (%) |

| n-Hexylamine | 1-(n-Hexyl)-2,3,4,5-tetraphenylpyridinium tetrafluoroborate | 80 |

| n-Heptylamine | 1-(n-Heptyl)-2,3,4,5-tetraphenylpyridinium tetrafluoroborate | 80 |

| n-Octylamine | 1-(n-Octyl)-2,3,4,5-tetraphenylpyridinium tetrafluoroborate | 80 |

| Benzylamine | 1-Benzyl-2,3,4,5-tetraphenylpyridinium tetrafluoroborate | 80 |

| p-Chlorobenzylamine | 1-(p-Chlorobenzyl)-2,3,4,5-tetraphenylpyridinium tetrafluoroborate | 80 |

| Phenylamine | 1-Phenyl-2,3,4,5-tetraphenylpyridinium tetrafluoroborate | 80 |

| p-Chlorophenylamine | 1-(p-Chlorophenyl)-2,3,4,5-tetraphenylpyridinium tetrafluoroborate | 80 |

| 2-Pyridylamine | 1-(2-Pyridyl)-2,3,4,5-tetraphenylpyridinium tetrafluoroborate | 80 |

| 2-Pyrimidinylamine | 1-(2-Pyrimidinyl)-2,3,4,5-tetraphenylpyridinium tetrafluoroborate | 80 |

The reaction of the this compound cation with ammonia results in the formation of 2,3,4,5-tetraphenylpyridine. This reaction is a classic example of the conversion of a pyrylium salt into a pyridine (B92270) derivative. The mechanism involves the initial attack of ammonia on the pyrylium ring, followed by ring opening and subsequent ring closure with the elimination of water. This method provides a high-yield synthesis of polysubstituted pyridines, which are important scaffolds in medicinal chemistry and materials science. researchgate.netorganic-chemistry.org

The versatility of this reaction extends to the use of various nitrogen-containing nucleophiles, allowing for the synthesis of a broad spectrum of pyridine derivatives. researchcommons.orgmdpi.com

Beyond nitrogen heterocycles, the this compound cation can be converted into its heavier heteroatom analogues, such as phosphinines and thiopyrylium (B1249539) salts. The synthesis of phosphinines, which are phosphorus-containing analogues of pyridine, can be achieved by reacting pyrylium salts with a source of the phosphide (B1233454) ion. This transformation opens the door to a class of heterocycles with unique electronic and coordination properties. academie-sciences.fr

Similarly, reaction with a sulfide (B99878) source, such as sodium sulfide, can convert the pyrylium salt into the corresponding thiopyrylium salt. acs.org These sulfur-containing heterocycles are of interest for their potential applications in materials science, particularly as photosensitizers and in the development of laser dyes. researchgate.net

Reactions with Other Nucleophilic Species

The reactivity of the this compound cation is not limited to nitrogen and heavier pnictogen/chalcogen nucleophiles. It also reacts with a variety of other nucleophiles, including carbon-based nucleophiles and oxygen nucleophiles.

For example, organometallic reagents such as Grignard reagents and organolithium compounds can add to the pyrylium ring, leading to the formation of functionalized pyrans. msu.edulibretexts.org These reactions provide a means to introduce new carbon-carbon bonds and further diversify the resulting molecular structures.

The reaction with simple nucleophiles like hydroxide and methoxide (B1231860) ions leads to the formation of stable pseudobases or their corresponding ethers. google.com These reactions are often reversible and demonstrate the electrophilic nature of the pyrylium cation. The attack of the nucleophile typically occurs at the α-position, leading to a 2H-pyran derivative, which can exist in equilibrium with the ring-opened 1,5-dicarbonyl compound.

Electrophilic Reactivity Considerations

The defining characteristic of the this compound cation is its significant electrophilicity. The positive charge is delocalized across the aromatic pyrylium ring, rendering the carbon atoms, particularly at the α (2,6) and γ (4) positions, susceptible to attack by nucleophiles. Pyrylium salts are considered powerful electrophiles, capable of reacting with even weak nucleophiles. rsc.orgrsc.org

Reactions with nucleophiles typically involve the addition of the nucleophile to the pyrylium ring, leading to the formation of a more stable, neutral dihydropyran derivative. If the nucleophile is a hydride donor, such as sodium borohydride (B1222165) or lithium aluminum hydride, the pyrylium cation is reduced to the corresponding pyran. libguides.com This reactivity underscores the cation's role as a strong electron acceptor. The reaction of the this compound cation with a hydride source would lead to the formation of 2,3,4,5-tetraphenyl-2H-pyran or 2,3,4,5-tetraphenyl-4H-pyran, depending on the position of nucleophilic attack.

Redox Chemistry and Radical Formation

The electron-deficient nature of the this compound cation also dictates its redox behavior, allowing it to readily accept an electron to form a neutral radical species.

The this compound cation can undergo a one-electron reduction to form the corresponding 2,3,4,5-tetraphenylpyranyl radical. This process is a key step in many of its photochemical reactions where it acts as a photosensitizer. The formation of this radical intermediate is often transient, but it is a critical species in electron transfer chains. nih.gov The stability of the resulting radical is influenced by the extensive delocalization provided by the four phenyl substituents.

The electrochemical properties of pyrylium salts are well-documented, characterized by their reduction potentials which quantify their tendency to accept electrons. wikipedia.org Cyclic voltammetry is a common technique used to study the redox behavior of these compounds, revealing the potentials at which oxidation and reduction events occur. oroboros.atunt.edu

| Compound Family | Electrochemical Technique | Observed Process | Key Findings |

|---|---|---|---|

| Substituted 2,4,6-Triphenylpyrylium (B3243816) Salts | Cyclic Voltammetry (CV) | One-electron reduction | First and second reduction potentials are measurable and are influenced by phenyl ring substituents. researchgate.net |

| Five-membered Heterocyclic Cation Salts | Cyclic Voltammetry (CV) and Osteryoung Square Wave Voltammetry (OSWV) | One-electron reduction | Standard reduction potentials for various heterocyclic cations have been determined, showing a wide range of values depending on the structure. nih.gov |

| General Redox Species | Cyclic Voltammetry (CV) | Reversible electron transfer | The formal potential (E°') can be estimated from the average of the anodic and cathodic peak potentials. unt.edu |

Photochemical and Photophysical Reactivity

Upon absorption of light, the this compound cation is promoted to an excited electronic state, unlocking a range of photochemical and photophysical deactivation pathways.

The photophysical properties of pyrylium salts, including absorption and fluorescence, are strongly influenced by their molecular structure and the surrounding solvent environment. researchgate.netresearchgate.net When the this compound cation absorbs a photon, it transitions from its ground state (S₀) to an excited singlet state (S₁). From this excited state, it can relax through several pathways:

Fluorescence: The molecule can return to the ground state by emitting a photon. The probability of this process is described by the fluorescence quantum yield (Φ_F). horiba.com

Internal Conversion: A non-radiative decay process where the molecule returns to the ground state without emitting light, dissipating the energy as heat.

Intersystem Crossing: The excited singlet state can convert to a longer-lived excited triplet state (T₁). This process is crucial for many photochemical reactions.

The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited singlet state before returning to the ground state. uni-leipzig.denih.gov Both the quantum yield and the lifetime are sensitive to the molecular environment. aub.edu.lb For many pyrylium salts, the fluorescence quantum yields can be low, indicating that non-radiative pathways or intersystem crossing are efficient deactivation channels. researchgate.net

| Photophysical Parameter | Description | Significance |

|---|---|---|

| Fluorescence Quantum Yield (Φ_F) | Ratio of photons emitted to photons absorbed. horiba.commdpi.com | Indicates the efficiency of the fluorescence process versus other deactivation pathways. |

| Fluorescence Lifetime (τ_F) | Average time a molecule stays in the excited state before fluorescing. uni-leipzig.denih.gov | Provides insight into the rates of radiative and non-radiative decay processes. |

| Stokes Shift | The difference in energy (or wavelength) between the absorption maximum and the emission maximum. nih.gov | Reflects the energy loss due to relaxation in the excited state before emission. |

Due to its strong electron-accepting nature, especially in the excited state, the this compound cation is an effective photosensitizer for electron transfer reactions. wikipedia.orgnih.gov In a photoinduced electron transfer (PET) process, the excited pyrylium cation accepts an electron from a suitable donor molecule. This generates the pyranyl radical and the radical cation of the donor molecule.

This process is the basis for the use of pyrylium salts in a variety of photocatalytic applications. nih.gov The efficiency of the PET process is governed by the redox potentials of both the pyrylium salt and the electron donor, as well as the energy of the excited state. The formation of radical ions through PET can initiate a cascade of subsequent chemical reactions, making pyrylium salts valuable tools in synthetic organic chemistry. nih.govjiangnan.edu.cn

Photoreactivity in Organic Transformations

The this compound cation is a notable organic photocatalyst, harnessing the energy of visible light to drive a variety of chemical transformations. Its photoreactivity stems from its electronic structure, which allows it to absorb light and reach an excited state with significantly altered redox properties. In this excited state, the cation can engage in electron transfer processes with organic substrates, initiating reactions that are often inaccessible under thermal conditions. This section details the photophysical properties that underpin its function and explores its application in key organic transformations.

Upon absorption of light, the this compound cation is promoted to a singlet excited state (S1). This excited species is a more potent oxidant than the ground state cation and can participate in photoinduced electron transfer (PET) processes. Photocatalytic cycles can proceed through either an oxidative or reductive quenching pathway. nih.gov In an oxidative quenching cycle, the excited pyrylium cation accepts an electron from a suitable donor molecule, generating a radical cation and the neutral pyrylium radical. In a reductive quenching cycle, the excited cation would donate an electron, a less common pathway for this electron-deficient species. The generated radical intermediates can then undergo a variety of subsequent reactions to form the final product, while the photocatalyst is regenerated to complete the catalytic cycle. nih.govbeilstein-journals.org

The efficiency and outcome of these photocatalytic reactions are influenced by the photophysical properties of the pyrylium salt, the nature of the solvent, and the specific substrates involved. nih.gov

Photophysical Properties

The photoreactivity of the this compound cation is fundamentally governed by its ability to absorb and emit light. Spectroscopic studies of this compound perchlorate (B79767) have characterized its behavior in various solvents. In acetonitrile (B52724) and dichloromethane, the compound exhibits distinct absorption and fluorescence spectra. researchgate.net The UV/vis absorption spectrum is characterized by specific maxima (λ_abs_), indicating the wavelengths of light the molecule absorbs most efficiently to become electronically excited. Following excitation, the molecule relaxes by emitting light, a process known as fluorescence, at a longer wavelength (λ_em_). researchgate.net

The key photophysical parameters for this compound perchlorate are summarized below.

| Solvent | λabs (nm) | λem (nm) |

| Acetonitrile | 315, 418 | 478 |

| Dichloromethane | 317, 423 | 482 |

Data sourced from spectroscopic studies on this compound perchlorate. researchgate.net

These properties are crucial for designing photochemical reactions, as the absorption spectrum dictates the required wavelength of the light source for efficient excitation.

Photoinduced Electron Transfer (PET) in Transformations

The this compound cation, upon photoexcitation, becomes a strong electron acceptor, enabling it to oxidize a wide range of organic molecules. This process of photoinduced electron transfer (PET) is a cornerstone of its utility in synthesis. nih.govbeilstein-journals.org A classic example of a transformation enabled by such photocatalysts is the Aza-Henry (or nitro-Mannich) reaction, which involves the formation of a carbon-carbon bond between a nitronate anion and an iminium ion. nih.gov

In a typical Aza-Henry reaction photocatalyzed by a cationic dye, the excited photocatalyst oxidizes an amine, such as 2-phenyl-1,2,3,4-tetrahydroisoquinoline (B50107) (PhTHIQ), to generate a radical cation. This intermediate then undergoes deprotonation to form an α-amino radical, which is further oxidized to a reactive iminium ion. The iminium ion is then trapped by a nucleophile, like nitromethane (B149229), to yield the final product. nih.gov This reaction has become a standard for evaluating the efficacy of new photoredox catalysts. nih.gov

The general mechanism for a PET-mediated Aza-Henry reaction is outlined below:

| Step | Process | Description |

| 1 | Excitation | The pyrylium photocatalyst (PC) absorbs a photon of visible light to form the excited state (PC). |

| 2 | Oxidative Quenching | The excited photocatalyst (PC) accepts an electron from the amine substrate (e.g., PhTHIQ) to form the pyrylium radical (PC•) and the amine radical cation. |

| 3 | Intermediate Formation | The amine radical cation is converted to a reactive iminium ion. |

| 4 | Nucleophilic Attack | The iminium ion reacts with the nucleophile (e.g., nitromethane anion) to form the product. |

| 5 | Catalyst Regeneration | The pyrylium radical (PC•) is oxidized back to its ground state (PC) by a suitable oxidant in the system, completing the catalytic cycle. |

[2+2] and [4+2] Cycloaddition Reactions

Visible-light photocatalysis has emerged as a powerful tool for mediating cycloaddition reactions, providing access to complex cyclic and bicyclic structures under mild conditions. nih.govresearchgate.net Cationic organic dyes, in their excited state, can facilitate these transformations through either electron transfer or energy transfer (EnT) pathways. researchgate.netresearchgate.net

In the context of [2+2] cycloadditions, the photocatalyst can be used to generate reactive intermediates from saturated N-heterocycles. For instance, a photocatalyzed dehydrogenation can convert a saturated amine into a cyclic enamine. This highly reactive intermediate can then undergo a [2+2] cycloaddition with an electron-deficient alkene, such as an acetylene (B1199291) ester, to furnish bicyclic amino acid derivatives. nih.gov This strategy allows for the functionalization of two adjacent C(sp³)–H bonds in a single, streamlined process. nih.gov

Similarly, photocatalyzed [4+2] cycloadditions (Diels-Alder reactions) can be achieved. These reactions are highly valuable for the construction of six-membered rings. The role of the photocatalyst is to activate one of the components, either the diene or the dienophile, via an electron transfer event, thereby lowering the activation barrier for the cycloaddition. researchgate.netrsc.org The ability to use visible light makes these processes more sustainable and compatible with a wider range of functional groups compared to traditional thermal methods. researchgate.net

The utility of photocatalysis in these reactions has significantly broadened the scope of accessible molecular architectures in organic synthesis. researchgate.net

Spectroscopic and Analytical Characterization Techniques for 2,3,4,5 Tetraphenylpyrylium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. bhu.ac.inceitec.cz For 2,3,4,5-tetraphenylpyrylium, both proton (¹H) and carbon-13 (¹³C) NMR studies provide invaluable data on the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. bdu.ac.in The chemical shift of a proton is influenced by its local electronic environment, with electronegative atoms and unsaturated groups causing a downfield shift to higher ppm values. libretexts.orgchemistrysteps.com In the ¹H NMR spectrum of a this compound salt, the aromatic protons of the four phenyl rings typically appear as a complex multiplet in the downfield region, generally between 7.0 and 9.0 ppm. oregonstate.edu The exact chemical shifts and splitting patterns can be influenced by the solvent and the specific counter-ion present in the salt. The integration of the signals in the aromatic region corresponds to the total number of protons on the phenyl rings. The lone proton on the pyrylium (B1242799) ring, if present, would also resonate in this aromatic region.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Aromatic Systems. This table provides typical ranges and is not specific to this compound.

| Type of Proton | Typical Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 6.5 - 9.5 oregonstate.edu |

| Vinylic (C=C-H) | 4.5 - 7.0 oregonstate.edu |

| Aldehydic (RC(=O)-H) | 9.0 - 10.0 oregonstate.edu |

| Carboxylic Acid (RCO₂H) | 9.5 and above oregonstate.edu |

Data sourced from generalized ¹H NMR chemical shift tables. oregonstate.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal. careerendeavour.com The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm) than in ¹H NMR, which often allows for the resolution of individual carbon signals. bhu.ac.inlibretexts.org

In the ¹³C NMR spectrum of this compound, one would expect to see signals corresponding to the carbons of the pyrylium ring and the four phenyl substituents. The carbons of the positively charged pyrylium ring are generally deshielded and appear at lower field (higher ppm values) compared to the phenyl ring carbons. The quaternary carbons (those not bonded to any hydrogens) of the phenyl rings and the pyrylium core will also be observable.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Common Carbon Environments. This table provides general ranges and is not specific to this compound.

| Type of Carbon | Typical Chemical Shift (δ, ppm) |

| Aromatic, Alkene | 110 - 150 bhu.ac.in |

| Alkyne | 70 - 80 bhu.ac.in |

| C-O, C-X | 50 - 70 bhu.ac.in |

| Aliphatic | 10 - 40 bhu.ac.in |

| Carbonyl (Ketone) | 205 - 220 bhu.ac.in |

| Carbonyl (Aldehyde) | 190 - 200 bhu.ac.in |

| Carbonyl (Acid, Ester) | 170 - 185 libretexts.org |

Data sourced from generalized ¹³C NMR chemical shift tables. bhu.ac.inlibretexts.org

Advanced NMR Techniques (e.g., HSQC, HR/MAS NMR)

To unambiguously assign the proton and carbon signals, especially in a complex molecule like this compound, advanced two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with the directly attached carbon atoms. libretexts.orgemerypharma.com In an HSQC spectrum, cross-peaks appear at the intersection of the ¹H and ¹³C chemical shifts for each C-H bond, allowing for definitive assignment of which proton is bonded to which carbon. libretexts.org This is particularly useful for distinguishing between the various aromatic protons and their corresponding carbons in the phenyl rings.

High-Resolution Magic Angle Spinning (HR/MAS) NMR is a specialized technique that can be used to obtain high-resolution NMR spectra of semi-solid or gel-like samples. While less common for routine characterization of soluble small molecules, it can be valuable for studying the compound in different environments, such as when incorporated into a polymer matrix or other materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. gdckulgam.edu.inmsu.edu For conjugated systems like this compound, this technique provides key insights into the electronic structure.

Absorption Spectral Characteristics and Band Assignments

The UV-Vis absorption spectrum of pyrylium salts, including this compound, is typically characterized by one or more intense absorption bands in the UV and visible regions. researchgate.netunlv.edu These absorptions arise from π → π* electronic transitions within the conjugated system of the pyrylium ring and the attached phenyl groups. tanta.edu.egshivajicollege.ac.in The spectrum of this compound salts generally shows strong absorption bands. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the substitution pattern on the pyrylium ring and the phenyl groups. For instance, related 2,4,6-trisubstituted pyrylium salts exhibit strong absorption in the near-ultraviolet-blue spectral range. unlv.edu

Table 3: General Absorption Regions for Electronic Transitions. This table provides general information and is not specific to this compound.

| Transition | Typical Wavelength Range (nm) |

| σ → σ | < 200 |

| n → σ | 160 - 260 |

| π → π | 200 - 500 |

| n → π | 250 - 700 |

Solvent Effects on Electronic Transitions

The position, and sometimes the intensity, of the absorption bands in the UV-Vis spectrum of this compound can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.orgkoreascience.kr This effect arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. wikipedia.org

For pyrylium salts, a change in solvent polarity can lead to a shift in the absorption maximum (λmax). researchgate.net A shift to a longer wavelength (red shift or bathochromic shift) with increasing solvent polarity is often observed for π → π* transitions in polar molecules, as the more polar excited state is stabilized to a greater extent than the ground state. tanta.edu.egkoreascience.kr Conversely, a shift to a shorter wavelength (blue shift or hypsochromic shift) can occur, particularly for n → π* transitions. tanta.edu.eg Studying the solvatochromic behavior of this compound provides valuable information about the nature of its electronic transitions and the charge distribution in its ground and excited states. For example, the photophysical behaviors of related silver(I)-bridged this compound perchlorate (B79767) are strongly dependent on solvent polarity. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is a pivotal tool for investigating the excited state dynamics of this compound salts. This technique probes the emission of light from the molecule after it has been excited by absorbing photons. jascoinc.com

The fluorescent emission spectra of this compound and its related salts are characterized by their sensitivity to the solvent environment. researchgate.net For instance, the silver(I)-bridged this compound perchlorate (P1) and its silver(I)-free counterpart (P2) exhibit photophysical behaviors that are strongly dependent on solvent polarity. researchgate.netresearchgate.net When measured in solvents such as acetonitrile (B52724), dichloromethane, and toluene, both the absorption and fluorescence emission spectra show noticeable shifts, indicating a close relationship between the compound's electronic structure and the surrounding medium. researchgate.net

The emission spectra of pyrylium salts typically cover a broad range. For example, solutions of certain pyrylium triflimide salts in acetonitrile show fluorescence spanning the 410 nm to 650 nm spectral range. unlv.edu The peak emission wavelengths for many pyrylium salts fall within the blue region of the spectrum, around 455 nm to 480 nm. unlv.edu The full-width-at-half-maximum (FWHM) of these emission spectra, a measure of the spectral bandwidth, is often in the range of 57–67 nm. unlv.edu

The following table provides a summary of the emission spectral characteristics for selected pyrylium salts in acetonitrile:

| Compound | Peak Emission Wavelength (nm) | Spectral Range (nm) | FWHM (nm) |

| PTF1 | 455-480 | 410-650 | 57-67 |

| PTF2 | 526 | 410-650 | 57-67 |

| PT1 | 473 | Not specified | Not specified |

| PT2 | 526 | Not specified | Not specified |

| PT3 | 456 | Not specified | Not specified |

Data compiled from a study on 2,4,6-tris(4-substituted phenyl)pyrylium tosylates and triflimides. unlv.edu

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. uomustansiriyah.edu.iq These parameters are crucial for understanding the photophysical behavior of fluorescent compounds.

The determination of fluorescence quantum yields often involves a comparative method, using a standard with a known quantum yield. unlv.edu For instance, diphenyl anthracene (B1667546) (Φf = 0.9) is a commonly used standard. unlv.edu The quantum yields of pyrylium salts can be quite high, with some parent compounds and their derivatives exhibiting values of 0.60 and 0.97, respectively. unlv.edu

Fluorescence lifetimes are typically measured using time-resolved fluorescence spectroscopy techniques. researchgate.netmdpi.com The decay of fluorescence intensity over time is monitored and can often be fitted to an exponential function to determine the lifetime. mdpi.com For some pyrylium salts, intense excitation can lead to a shortening of the fluorescence lifetime. unlv.edu

The relationship between quantum yield and lifetime is linked through the radiative and non-radiative decay rates of the excited state. nih.gov Non-radiative decay processes, such as internal conversion and intersystem crossing, compete with fluorescence and can reduce both the quantum yield and the lifetime. jascoinc.com

Dual fluorescence is a phenomenon where a molecule emits light from two distinct excited electronic states, which is a violation of Kasha's rule. researchgate.net This behavior has been observed in some pyrylium salts, where the emission is dependent on the polarity of the solvent. researchgate.net The dual emission can be explained by the presence of two emitting states: one localized on the pyrylium core and another that is more delocalized across the entire molecule. researchgate.net This leads to two-color radiative emission. researchgate.net

Mass Spectrometry (General Application in Compound Characterization)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It is a fundamental tool for the characterization of newly synthesized compounds, including this compound and its derivatives.

In a typical mass spectrometer, a sample is first ionized. msu.edu For organic molecules, electron impact (EI) is a common ionization method where a high-energy electron beam bombards the sample, leading to the formation of a molecular ion (the original molecule with one electron removed). msu.edu This molecular ion and any fragment ions formed are then separated by a mass analyzer based on their m/z ratio and detected. msu.edu

The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak. libretexts.org The fragmentation pattern, which shows the masses of smaller ions formed by the breakdown of the molecular ion, can provide valuable information about the compound's structure. libretexts.org The presence of specific isotopes, such as chlorine or bromine, can also be identified by characteristic isotopic peak patterns in the mass spectrum. chemguide.co.uk

Electrochemical Analysis (e.g., Cyclic Voltammetry, Polarography)

Electrochemical methods like cyclic voltammetry (CV) are employed to study the redox properties of compounds like this compound. mdpi.com CV involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. als-japan.com This technique can be used to determine the oxidation and reduction potentials of a molecule, providing insight into its electronic structure and reactivity in electron transfer processes. sciepub.com

A cyclic voltammogram plots the current versus the applied potential. The peak potentials in the voltammogram correspond to the potentials at which the analyte is oxidized or reduced. als-japan.com The reversibility of a redox process can be assessed from the separation of the anodic and cathodic peak potentials and the ratio of their peak currents. nih.gov For a reversible one-electron process, the peak separation is theoretically 59/n mV (where n is the number of electrons transferred). als-japan.com

Studies on related compounds, such as 2,3,4,5-tetraphenyl-1-monophosphaferrocene, have utilized cyclic voltammetry to demonstrate quasi-reversible oxidation waves. mdpi.com This indicates that the electron transfer process is relatively fast but may be coupled with other chemical or physical processes. sciepub.com By analyzing the CV data, it is possible to gain a deeper understanding of the electron-donating or -accepting capabilities of the pyrylium system.

Determination of Redox Potentials

The determination of redox potentials for pyrylium compounds, including this compound, is crucial for understanding their electronic properties and reactivity, particularly their function as electron acceptors. semanticscholar.org The primary technique employed for this purpose is cyclic voltammetry (CV), an electroanalytical method that provides insight into the thermodynamics and kinetics of electron transfer processes. osti.govbasinc.com

In a typical CV experiment, a solution of the pyrylium salt in an appropriate solvent with a supporting electrolyte is subjected to a linearly swept potential between two limits. libretexts.org The resulting current is measured as a function of the applied potential, yielding a voltammogram. The key parameters obtained from the voltammogram are the peak potentials for reduction (cathodic peak, Epc) and oxidation (anodic peak, Epa), which are used to calculate the formal reduction potential (E°'). basinc.com

For pyrylium salts, the electrochemical behavior is generally characterized by the reduction of the pyrylium cation. This process typically involves a one-electron transfer to form a neutral pyranyl radical. semanticscholar.org This radical species can then undergo subsequent reactions, such as dimerization, or it may be reduced further in a second electron-transfer step to form a pyranyl anion. semanticscholar.org The initial reduction is often chemically irreversible due to the high reactivity of the resulting pyranyl radical. semanticscholar.org

The specific redox potential of a pyrylium salt is highly sensitive to the nature and position of the substituents on the pyrylium ring. semanticscholar.orgresearchgate.net While specific experimental redox potential data for this compound is not prominently available in the surveyed literature, the principles governing its electrochemical behavior can be inferred from studies on analogous substituted pyrylium salts. Research on various pyrylium derivatives has established clear structure-property relationships:

Electron-donating groups , such as methyl or methoxy (B1213986) groups, increase the electron density on the pyrylium ring. This makes the cation more difficult to reduce, shifting the reduction potential to more negative (cathodic) values. semanticscholar.org

Electron-withdrawing groups , conversely, decrease the electron density on the ring, making it a better electron acceptor. This facilitates reduction and results in a shift of the potential to more positive (anodic) values. semanticscholar.org Studies on 2,6-diarylpyryliums have demonstrated a strong linear dependence of their ground-state reduction potentials on the electronic nature of the substituents. researchgate.net

Substitution Pattern : The position of the substituents is also critical. For instance, studies on styrylpyrylium perchlorates have shown that the position of the styryl group on the pyrylium ring influences the value of the reduction peak potential. semanticscholar.org

The electrochemical reduction of the pyrylium cation is the key process measured. The general reaction is as follows:

Pyrylium Cation + e⁻ ⇌ Pyranyl Radical

The stability and subsequent fate of the electrogenerated pyranyl radical determine the reversibility of the redox process. semanticscholar.org For many pyrylium salts, including sterically hindered ones, the reduction can be chemically and electrochemically reversible. acs.org However, for less substituted salts, the radical may be highly reactive, leading to irreversible processes like dimerization. semanticscholar.orgacs.org

To illustrate the influence of substituents on the redox potentials of pyrylium salts, the following table presents data for related compounds, demonstrating the general trends observed.

| Compound | Reduction Potential (E_red) vs. Ref. | Solvent/Electrolyte | Key Observation |

| 2,4,6-Triphenylpyrylium (B3243816) Perchlorate | -0.68 V vs. Ag/AgCl/KCl (sat) | Acetonitrile / 0.1 M TBAP | Serves as a baseline for comparison of phenyl-substituted pyrylium salts. |

| Methylated Styrylpyrylium Perchlorates | Cathodic shift vs. non-methylated | Acetonitrile / 0.1 M TBAP | The electron-donating methyl group makes the pyrylium ring harder to reduce. semanticscholar.org |

| Styryl-substituted Pyrylium Salts | Anodic shift vs. phenyl-substituted | Acetonitrile / 0.1 M TBAP | The electron-withdrawing styryl group makes the pyrylium ring easier to reduce. semanticscholar.org |

| 2,6-Diarylpyryliums | Tunable over nearly 1000 mV | Not specified | Demonstrates a strong linear dependence of reduction potential on the electronics of the aryl substituents. researchgate.net |

Note: The data in this table is illustrative of general trends and is based on findings from various pyrylium salts, not specifically this compound, for which specific published values were not found in the searched literature.

Theoretical and Computational Studies of 2,3,4,5 Tetraphenylpyrylium Systems

Electronic Structure Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules by solving the electronic Schrödinger equation, albeit with approximations. arxiv.orguic.edu Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are standard tools for elucidating the electronic structure of complex organic molecules. mpg.deskemman.iswisc.edu For pyrylium-based systems, these calculations provide critical information about molecular orbital energies, electron distribution, and bonding characteristics.

The primary goal of molecular electronic structure calculations is often to determine the ground state energy and properties of a molecule, which provides information about its stability and structure. arxiv.org The process typically involves defining the molecular geometry, selecting a computational method (like HF or DFT), and choosing a basis set, which is a set of mathematical functions used to build the molecular orbitals. mpg.de

Time-dependent density functional theory (TDDFT) is a powerful extension used to study excited-state properties. For pyrylium (B1242799) dyes, TDDFT has been successfully used to correlate calculated absorption spectra with experimental data. researchgate.net Frontier molecular orbital studies (HOMO-LUMO analysis) on these systems reveal that the electronic transitions are predominantly of a π-π* character. researchgate.net In related pyridinium (B92312) systems, calculations have shown that the valence orbitals involved in the lowest electronic transitions are all π in nature. cnr.it

Table 1: Common Quantum Chemical Methods and Their Applications

| Method | Description | Typical Application |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a mean-field approximation. arxiv.orgwisc.edu | Initial geometry optimizations, wavefunction analysis. Starting point for more advanced methods. |

| Density Functional Theory (DFT) | A method that uses the electron density to determine the properties of a system. It includes some effects of electron correlation at a lower computational cost than other methods. skemman.is | Geometry optimization, calculation of electronic properties, reaction energies. |

| Time-Dependent DFT (TDDFT) | An extension of DFT used to calculate excited-state properties. | Prediction of UV-Vis absorption spectra, analysis of electronic transitions. researchgate.net |

| Møller-Plesset Perturbation Theory (MPx) | A post-Hartree-Fock method that improves upon the HF results by adding electron correlation effects via perturbation theory. mpg.de | High-accuracy energy calculations. |

These computational approaches allow researchers to build a detailed picture of the electronic landscape of 2,3,4,5-tetraphenylpyrylium, which is essential for understanding its reactivity and photophysical behavior.

Reaction Mechanism Predictions and Energetic Profiling

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms and the energetic profiling of transition states and intermediates. smu.edu By calculating the intrinsic reaction coordinate (IRC), which is the steepest descent path from a transition state to reactants and products, chemists can verify the computed pathway. smu.edu

For pyrylium salts, which are valuable starting materials in various syntheses, understanding their reaction mechanisms is crucial. For instance, 2,4,6-tetraphenylpyrylium has been noted as a component in catalytic reactions, highlighting the importance of mechanistic studies in this class of compounds. uniovi.es The computational investigation of a reaction mechanism involves several key steps:

Locating Stationary Points: This includes identifying the structures of reactants, products, intermediates, and transition states on the potential energy surface. smu.edu

Calculating Energies: The relative energies of these stationary points are calculated to determine the reaction's thermodynamics (e.g., heat of reaction) and kinetics (e.g., activation energy).

Frequency Calculations: These are performed to characterize the stationary points. A minimum (reactant, product, intermediate) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation connects a transition state to its corresponding reactants and products, confirming the proposed pathway. smu.edu

The analysis of the reaction path can be further decomposed into "reaction phases" to understand the sequence of electronic and geometric changes, such as bond breaking and formation, during the reaction. smu.edu This detailed level of analysis provides insights that are often inaccessible through experimental means alone.

Photophysical Process Modeling and Excited State Computations

The vibrant colors and fluorescent properties of pyrylium salts are governed by their behavior in electronically excited states. researchgate.net Computational modeling is essential for understanding the complex photophysical processes that occur after a molecule absorbs light, such as fluorescence and intramolecular charge transfer. researchgate.net

The study of excited-state intramolecular proton transfer (ESIPT), a rapid transformation that can significantly impact a molecule's fluorescence properties, heavily relies on theoretical approaches. nih.gov For pyrylium systems, computational methods are used to model their absorption and emission spectra. A series of 6-styryl-2,4-disubstituted pyrylium salts have been shown through quantum chemical calculations to have a short-wavelength emission originating from an excited state on the pyrylium fragment and a long-wavelength emission from a charge-transfer state. researchgate.net

Key photophysical properties that can be computationally modeled include:

Absorption and Emission Wavelengths: Calculated using methods like TDDFT. researchgate.net

Quantum Yields: While challenging to compute directly, theoretical models can provide insights into the factors influencing fluorescence efficiency. researchgate.net

Excited State Lifetimes: These can be estimated by calculating the rates of radiative (fluorescence) and non-radiative decay.

Stokes Shift: The difference between the absorption and emission maxima can be understood by analyzing the geometry relaxation in the excited state.

In some pyrylium derivatives, solvent polarity has a significant effect on emission properties, a phenomenon that can be investigated computationally. researchgate.net Furthermore, studies on related pyridinium systems have revealed peculiar excited-state inversions and charge-transfer characteristics that were substantiated by computational analysis. cnr.it

Table 2: Computationally Modeled Photophysical Properties of Pyrylium Systems

| Property | Computational Approach | Significance |

| Absorption Spectra | TDDFT calculations on the ground state geometry. researchgate.net | Predicts the wavelengths of light the molecule absorbs. |

| Emission Spectra | TDDFT calculations on the optimized excited-state geometry. | Predicts the fluorescence color and Stokes shift. researchgate.net |

| Nature of Excited States | Analysis of molecular orbitals involved in electronic transitions. cnr.it | Differentiates between locally excited (LE) and charge-transfer (CT) states. researchgate.net |

| Solvatochromism | Implicit or explicit solvent models in quantum chemical calculations. researchgate.net | Explains the shift in absorption/emission spectra with solvent polarity. |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. arxiv.org MD simulations model the movement of atoms and molecules based on a set of potential functions known as a force field, allowing for the investigation of intermolecular interactions that govern the bulk properties of materials. arxiv.orgfrontiersin.org

The primary forces that govern interactions between molecules include:

Van der Waals Forces: Weak, short-range interactions arising from temporary fluctuations in electron density. mdpi.com

Electrostatic Interactions: Coulombic forces between permanent charges, dipoles, and quadrupoles. frontiersin.org

Hydrogen Bonds: A special type of strong dipole-dipole interaction. mdpi.com

In the context of this compound, MD simulations can be used to understand how these molecules pack in the solid state, interact with solvent molecules, or associate with other species in a mixture. The radial distribution function (RDF) is a common analysis tool in MD that provides information about the probability of finding a particle at a certain distance from another, which helps characterize the nature of intermolecular forces. mdpi.com For example, peaks in the RDF at distances less than 3.1 Å can indicate chemical and hydrogen bonding, while those between 3.1 Å and 5.0 Å suggest strong van der Waals interactions. mdpi.com

MD simulations are also crucial for studying the stability of molecular clusters and complexes. diva-portal.org By simulating the system over time, researchers can observe how intermolecular bonds form and break, providing insights into the stability of different molecular arrangements. diva-portal.org

Integration with Computational Chemistry and Artificial Intelligence in Research

The fields of computational chemistry and artificial intelligence (AI) are increasingly converging, leading to powerful new research paradigms. cas.org Machine learning (ML) and other AI techniques are being used to accelerate and enhance traditional computational methods, enabling the study of larger and more complex systems over longer timescales. uic.eduepfl.ch

Key applications of AI in computational chemistry research include:

Accelerating Electronic Structure Calculations: ML models can be trained on data from high-accuracy quantum chemical calculations to predict molecular properties at a fraction of the computational cost. uic.eduepfl.ch

Developing Better Force Fields: AI can be used to create more accurate and transferable force fields for MD simulations, improving the reliability of these simulations. arxiv.org

Generative Models for Molecular Design: Generative AI algorithms can design novel molecules with specific desired properties. arxiv.orgmdpi.com This approach could be used to discover new pyrylium derivatives with optimized optical or electronic characteristics.

Predicting Reaction Outcomes: ML models can be trained to predict the products and yields of chemical reactions, speeding up the discovery of new synthetic routes.

The integration of AI with computational methods represents a new frontier in chemical research. arxiv.org For a complex molecule like this compound, these integrated approaches could rapidly screen potential derivatives for enhanced properties, predict their behavior in different environments, and guide the synthesis of next-generation materials. mdpi.com

Applications of 2,3,4,5 Tetraphenylpyrylium in Advanced Materials and Chemical Synthesis

Role as Versatile Synthetic Intermediates

2,3,4,5-Tetraphenylpyrylium serves as a highly adaptable intermediate in organic synthesis, primarily owing to the reactivity of its pyrylium (B1242799) ring. This reactivity allows for its transformation into a variety of other molecular structures.

Precursors for Diverse Heterocyclic Systems

The electron-deficient nature of the pyrylium ring in this compound makes it susceptible to nucleophilic attack. This characteristic is extensively utilized in the synthesis of a wide array of heterocyclic compounds. One of the most common transformations involves its reaction with ammonia (B1221849) or primary amines to yield substituted pyridines. This reaction proceeds through a ring-opening and subsequent recyclization mechanism.

Furthermore, its reaction with other nucleophiles can lead to the formation of various other heterocyclic systems. For instance, reactions with compounds containing active methylene groups can lead to the formation of azulene derivatives. The versatility of this compound as a precursor is a cornerstone of its utility in synthetic organic chemistry, providing access to a broad spectrum of complex molecules.

Building Blocks for Complex Organic Architectures

Beyond its role in forming simple heterocyclic systems, this compound is also a valuable building block for the construction of more intricate and larger molecular assemblies. Its rigid, planar structure and the potential for functionalization of its phenyl groups make it an ideal component for creating supramolecular structures, dendrimers, and other complex organic architectures. researchgate.net

The pyrylium core can act as a central scaffold from which multiple branches can be extended, leading to the formation of dendritic molecules with well-defined shapes and sizes. These complex structures are of interest for applications in areas such as drug delivery, catalysis, and light harvesting. The ability to incorporate the this compound unit into larger systems opens up possibilities for designing materials with tailored properties and functionalities.

Applications in Material Science

The unique photophysical and electronic properties of this compound have led to its exploration in various areas of material science.

Light Emitters and Fluorescent Materials

This compound and its derivatives often exhibit strong fluorescence, making them promising candidates for use as light emitters in various applications. unlv.edu The emission color can be tuned by modifying the substituents on the phenyl rings, allowing for the creation of materials that emit across the visible spectrum. unlv.edu This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

The photophysical properties of these compounds, including their absorption and emission wavelengths, quantum yields, and fluorescence lifetimes, are subjects of ongoing research. The table below summarizes some of the key photophysical properties of a related 2,4,6-tris(4-substituted phenyl)pyrylium triflimide salt, which demonstrates the influence of substituents on the emission characteristics. unlv.edu

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (ΦF) |

| PTF1 | 355, 405 | 473 | 0.45 |

| PTF2 | 411, 455 | 526 | 0.65 |

| PTF3 | 350, 400 | 456 | 0.38 |

Data for 2,4,6-tris(4-substituted phenyl)pyrylium triflimide salts in acetonitrile (B52724). unlv.edu

Photocatalysis and Sensitization

The electron-accepting nature of the pyrylium ring allows this compound to act as a photosensitizer in various chemical reactions. unlv.edu Upon absorption of light, it can be excited to a higher energy state and then transfer this energy to other molecules, initiating or catalyzing a chemical transformation. This property is particularly useful in photoredox catalysis, where it can facilitate electron transfer processes. oaepublish.com

Its applications in this area include the generation of reactive oxygen species for photodynamic therapy and the initiation of polymerization reactions. The ability of this compound to absorb light in the visible region of the spectrum makes it an attractive photocatalyst for a range of organic transformations. unlv.edu

Polymeric Systems (e.g., Poly(pyridinium salt)s)

This compound can be incorporated into polymer chains to create new materials with unique properties. A notable example is the synthesis of poly(pyridinium salt)s. nih.gov These polymers are typically prepared through a ring-transmutation polymerization reaction of bispyrylium salts with diamines. nih.gov

The resulting poly(pyridinium salt)s can exhibit interesting properties such as lyotropic liquid-crystallinity and light-emitting capabilities. nih.gov The properties of these polymers can be tailored by varying the structure of the pyrylium monomer and the diamine used in the polymerization. This approach allows for the development of new polymeric materials for applications in areas such as optoelectronics and smart materials.

Macrocyclic and Metallo-Supramolecular Assemblies

The unique chemical reactivity and rigid, planar geometry of the pyrylium ring system make this compound and its derivatives valuable building blocks in the construction of complex macrocyclic and metallo-supramolecular architectures. The chemistry of pyrylium salts has, in recent decades, become a significant strategy for creating large, intricate molecular structures. rsc.orgsemanticscholar.orgnih.gov

The high reactivity of pyrylium salts toward nucleophiles is a key feature exploited in the synthesis of these assemblies. This reactivity allows for the transformation of the pyrylium cation into various other heterocyclic systems, such as pyridinium (B92312) salts, which can then act as ligands for metal-coordination-driven self-assembly. semanticscholar.org This approach simplifies the synthesis of multitopic ligands that would otherwise be challenging to prepare. semanticscholar.org

Researchers have successfully utilized pyrylium salt chemistry to construct a variety of complex architectures, including macrocycles and metallo-supramolecules. rsc.orgsemanticscholar.orgnih.gov While the literature often discusses the broader class of pyrylium salts, the principles are applicable to derivatives like this compound. The general strategy involves the use of pyrylium salts as precursors to pyridinium salts, which then coordinate with metal ions to form well-defined supramolecular structures. semanticscholar.org

A notable example of this approach involves the synthesis of multitopic pyridinium salt building blocks from pyrylium salt precursors. These building blocks, when subjected to coordination-driven self-assembly, can form discrete metallo-supramolecules. semanticscholar.org This methodology has paved the way for the creation of complex three-dimensional structures. semanticscholar.org

| Precursor Type | Resulting Assembly | Key Feature |

| Pyrylium Salts | Macrocycles | Covalent bond formation through reaction with nucleophiles. |

| Pyrylium Salts | Metallo-supramolecules | Transformation to pyridinium salt ligands for metal coordination. |

Optoelectronic Device Components

Pyrylium salts, including derivatives of this compound, exhibit intriguing photophysical properties that make them promising candidates for components in optoelectronic devices. Their excellent absorption and fluorescence characteristics have led to their application as light emitters and sensitizers. rsc.orgsemanticscholar.orgnih.gov The specific optical properties can be tuned by modifying the substituent groups on the pyrylium ring.

A study on 2,4,6-tris(4-substituted phenyl)pyrylium tosylates and triflimides, which are structurally similar to this compound, provides insight into the photophysical behavior of this class of compounds. These salts demonstrate tunable emission wavelengths, a critical property for applications in devices like organic light-emitting diodes (OLEDs). unlv.edu The fluorescence quantum yields of these compounds can be influenced by the nature of the counterion and the substituents on the phenyl rings. unlv.edu

The following table summarizes the optical properties of some 2,4,6-tris(4-substituted phenyl)pyrylium triflimide salts in acetonitrile, which can be considered representative of the potential of tetraphenylpyrylium derivatives in optoelectronics. unlv.edu

| Compound | Absorption Maxima (nm) | Emission Maximum (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (%) |

| PTF1 | 312, 411 | 434 | 23 | 68 |

| PTF2 | 311, 413 | 436 | 23 | 75 |

| PTF3 | 312, 412 | 435 | 23 | 72 |

| PTF4 | 313, 420 | 445 | 25 | 85 |

| PTF5 | 315, 425 | 452 | 27 | 92 |

The high fluorescence quantum yields and the ability to tune the emission spectra by chemical modification suggest that tetraphenylpyrylium derivatives could be utilized as emitters or dopants in the emissive layer of OLEDs. Their inherent positive charge might also be leveraged in other device layers to facilitate charge transport or injection.

Advanced Ion Liquid Chemistry Applications

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as "designer solvents" for a wide range of applications due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility. mdpi.comumk.pl While direct applications of this compound as a primary cation in ionic liquids are not extensively documented in the reviewed literature, the structural features of pyrylium salts are closely related to other classes of cations that form well-known ionic liquids, such as pyridinium and pyrazolium salts. researchgate.net

The synthesis of ionic liquids often involves the quaternization of a nitrogen-containing heterocycle, a reaction for which pyrylium salts are excellent precursors. The reaction of a pyrylium salt with a primary amine yields a pyridinium salt, a common cation in ionic liquids. researchgate.net This synthetic route allows for a high degree of tunability in the structure of the resulting pyridinium cation, which in turn influences the physicochemical properties of the ionic liquid.

The properties of ionic liquids are determined by the combination of the cation and anion. Key properties relevant to advanced applications include:

Thermal Stability: Many ionic liquids exhibit high decomposition temperatures, making them suitable for high-temperature applications. unlv.edu

Electrochemical Window: A wide electrochemical window is crucial for applications in electrochemistry, such as in batteries and capacitors.

Solubility: The ability to dissolve a wide range of organic and inorganic compounds is a hallmark of many ionic liquids. mdpi.com

Tunability: The properties of ionic liquids can be fine-tuned by altering the structure of the cation and/or the anion. mdpi.com

The conversion of this compound to N-substituted pyridinium salts could yield a new class of ionic liquids with potentially interesting properties imparted by the bulky and rigid tetraphenyl-substituted core. These properties could be exploited in applications such as catalysis, separations, and materials synthesis.

| Cation Class | Anion Examples | Potential Applications |

| Pyridinium | BF₄⁻, PF₆⁻, NTf₂⁻ | Catalysis, Electrochemistry |

| Imidazolium | Cl⁻, Br⁻, SCN⁻ | Solvents for synthesis, Biomass processing |

| Pyrazolium | I⁻, NTf₂⁻ | Electrolytes, CO₂ capture |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrylium (B1242799) salts, including 2,3,4,5-tetraphenylpyrylium, has traditionally involved methods that can be harsh and environmentally taxing. researchgate.net A prominent area of future research will be the development of greener and more sustainable synthetic routes. This includes the exploration of solvent-free reaction conditions, which not only reduce waste but can also lead to improved reaction kinetics and yields. doi.org

Key areas of focus will include:

Microwave-assisted synthesis: This technique offers rapid heating and can significantly reduce reaction times compared to conventional methods. mdpi.com

Ultrasound-assisted synthesis: The use of ultrasonic waves can enhance mass transfer and accelerate reaction rates. mdpi.com

Mechanochemistry: This solvent-free approach involves the use of mechanical force to induce chemical reactions, offering a highly efficient and environmentally friendly alternative. mdpi.com

Reactions in deep eutectic solvents (DES): These biodegradable and low-cost solvents are emerging as green alternatives to traditional organic solvents. mdpi.com

One innovative approach involves the ring-enlargement reaction of tetraphenylcyclopentadiene in the presence of an oxidizing agent to form the six-membered pyrylium cation. researchgate.net Further research into catalyst-free and solvent-free melt polycondensation reactions also presents a promising avenue for creating novel polymers from pyrylium-based monomers. doi.org The overarching goal is to develop synthetic protocols that are not only efficient and high-yielding but also align with the principles of green chemistry, minimizing waste and environmental impact. doi.orgijcce.ac.ir

Exploration of Unconventional Reactivity and Catalysis

The inherent reactivity of the this compound cation makes it a compelling subject for studies in unconventional reactivity and catalysis. Future investigations will likely delve into its potential to mediate novel chemical transformations. The steric hindrance provided by the four phenyl groups can direct the course of reactions, leading to unique selectivity. For instance, the attack of nucleophiles like sodium borohydride (B1222165) is directed to form 1,4-dihydropyridine (B1200194) derivatives. scribd.com

Emerging areas of exploration include:

Photoredox Catalysis: The excited states of pyrylium salts can be harnessed to drive challenging chemical reactions. nih.gov Research into the photophysical properties of this compound and its derivatives will be crucial for designing new photoredox catalytic cycles.

C-H Functionalization: The development of catalytic systems that can selectively activate and functionalize C-H bonds is a major goal in organic synthesis. The potential of this compound salts in facilitating such transformations, possibly in conjunction with transition metals, warrants further investigation. nih.govuniovi.es

Small Molecule Activation: The unique electronic properties of the pyrylium ring could enable the activation of small, relatively inert molecules. nih.gov

By exploring these avenues, researchers aim to unlock new synthetic methodologies and catalytic systems with novel reactivity and selectivity profiles. nih.gov

Advanced Spectroscopic Probes and Characterization Techniques

A thorough understanding of the structure-property relationships of this compound and its derivatives is fundamental to advancing their applications. Future research will increasingly rely on a suite of advanced spectroscopic and analytical techniques to probe their molecular and electronic structures with greater precision.

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| UV-Visible Spectroscopy | Electronic absorption properties, intramolecular charge transfer. | Understanding the influence of substituents and solvent polarity on electronic transitions. researchgate.net |

| Fluorescence Spectroscopy | Emission properties, quantum yields, excited-state dynamics. | Probing the photophysical behavior and potential as fluorescent probes. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, charge distribution within the pyrylium ring. | Confirming structure and studying the localization of positive charge. scribd.comresearchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of chemical bonds. | Identifying functional groups and studying molecular interactions. mdpi.com |

| Raman Spectroscopy | Vibrational fingerprint of the molecule. | Complementary to FTIR for structural characterization, especially for studying carbon-based materials. unizar-csic.es |

| X-ray Diffraction (XRD) | Crystalline structure, molecular packing. | Determining the precise three-dimensional arrangement of atoms in the solid state. americanpharmaceuticalreview.com |

| Time-Resolved Spectroscopy | Excited-state lifetimes and dynamics. | Elucidating the mechanisms of photochemical and photophysical processes. researchgate.net |

The combined application of these techniques will provide a comprehensive picture of the compound's behavior in both ground and excited states, which is essential for the rational design of new materials with tailored properties. americanpharmaceuticalreview.com

Expanding Advanced Materials Applications and Performance Optimization

The unique optical and electronic properties of this compound make it a promising building block for a variety of advanced materials. europa.eutaylorfrancis.com Future research will focus on expanding its applications and optimizing the performance of materials derived from it.

Potential application areas include:

Optoelectronics: The strong absorption and emission characteristics of pyrylium salts suggest their potential use in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. umu.seresearchgate.net

Biomaterials: The development of biocompatible pyrylium-based materials for applications such as bioimaging and photodynamic therapy is an active area of research. researchgate.net

Polymer Science: Incorporating the this compound moiety into polymer backbones can lead to materials with enhanced thermal stability, and unique photophysical properties. scispace.com

Nanomaterials: The functionalization of nanomaterials, such as carbon nanotubes and graphene, with pyrylium derivatives could create novel hybrid materials with synergistic properties. umu.sescispace.com

The optimization of these materials will involve fine-tuning the molecular structure of the pyrylium core, for example, by introducing different substituents on the phenyl rings, to modulate their electronic and physical properties for specific applications. researchgate.nettaylorfrancis.com This will require a multidisciplinary approach, combining synthetic chemistry, materials science, and device engineering to translate fundamental research into tangible technological advancements. europa.euresearchgate.net

Q & A

Basic Research Questions